![molecular formula C8H6O3S B2966198 4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid CAS No. 1227210-42-5](/img/structure/B2966198.png)
4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid
Overview
Description
4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is a heterocyclic organic compound characterized by a thiophene ring fused with a cyclopentane ring and a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Vilsmeier-Haack Reaction: This method involves the reaction of 2-benzylidenecyclopentanone with 2-mercaptoacetic acid to form benzylidene derivatives. The reaction proceeds under controlled conditions to ensure the formation of the desired product.
Friedel-Crafts Acylation: This involves the acylation of a thiophene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride, while nucleophilic substitution may involve strong nucleophiles like sodium hydride.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and thiols.
Substitution Products: Halogenated derivatives and alkylated compounds.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, particularly against methicillin-resistant staphylococcus aureus .
Mode of Action
It’s worth noting that related compounds have been used as non-fullerene electron acceptors in the field of organic electronics .
Result of Action
Related compounds have shown good antimicrobial activity, especially against methicillin-resistant staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, contributing to its antimicrobial properties . The compound’s interaction with proteins often involves binding to active sites, altering the enzyme’s conformation and activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in bacterial cells, this compound can disrupt cell wall synthesis, leading to cell death . In mammalian cells, it may affect pathways related to inflammation and apoptosis, thereby modulating immune responses and cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues in the enzyme’s active site, leading to a decrease in enzyme activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects. Studies have shown that it remains stable under certain conditions but may degrade in the presence of light or heat . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antimicrobial activity without significant toxicity . At higher doses, toxic effects can occur, including damage to liver and kidney tissues. These adverse effects are often dose-dependent, with a clear threshold above which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can also influence metabolic flux, altering the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation within different tissues, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. This localization is essential for the compound’s ability to exert its biochemical effects.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research has shown potential biological activity, including antimicrobial and anticancer properties. It is being studied for its effects on various biological targets.
Medicine: The compound's derivatives are being explored for their therapeutic potential. They may serve as lead compounds in drug discovery and development.
Industry: In the materials science field, this compound is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
4H-Cyclopenta[b]thiophene-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid: Another closely related compound with slight structural variations.
Uniqueness: The presence of the oxo group at the 4-position and the specific arrangement of the thiophene and cyclopentane rings make 4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid unique compared to its analogs. These structural features contribute to its distinct chemical reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-oxo-5,6-dihydrocyclopenta[b]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c9-5-1-2-6-4(5)3-7(12-6)8(10)11/h3H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBZMGGOMWCGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1SC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride](/img/structure/B2966116.png)
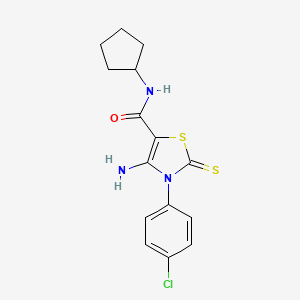
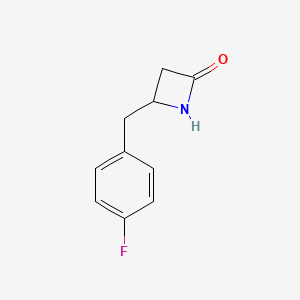
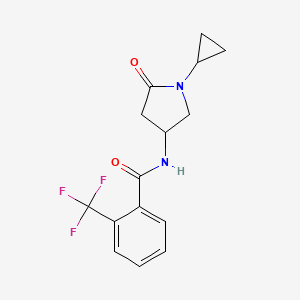
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine](/img/structure/B2966122.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2966123.png)
![N-(2,4-difluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2966130.png)
![1-Adamantyl{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2966131.png)
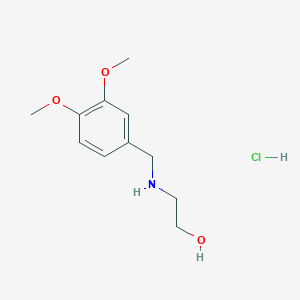
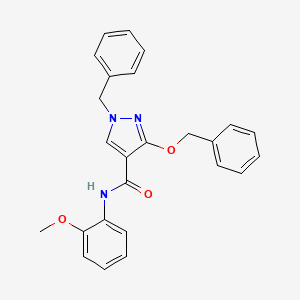
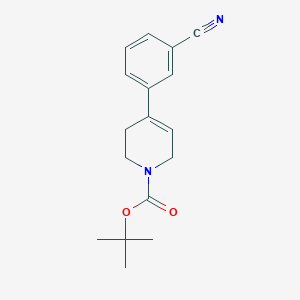
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2966136.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2966137.png)
![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2966138.png)
